3,5-Dibromo-4-chloro-1H-indazole is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and material science. Its molecular formula is and it has a molecular weight of approximately 310.373 g/mol. This compound is classified as a halogenated indazole derivative, which contributes to its unique chemical properties and potential applications.
The compound is cataloged under the CAS number 1082040-20-7. It belongs to the class of indazoles, which are bicyclic compounds containing an indole structure fused with a pyrazole ring. Indazoles have been extensively studied for their biological activities, including antitumor and anti-inflammatory properties. The presence of bromine and chlorine substituents in 3,5-dibromo-4-chloro-1H-indazole enhances its reactivity and potential for various chemical transformations.
The synthesis of 3,5-dibromo-4-chloro-1H-indazole can be achieved through several methods, with bromination being a key step. One efficient method involves starting from 4-chloro-1H-indazole and subjecting it to bromination using bromine or a brominating agent in an appropriate solvent such as dichloromethane or dimethylformamide.
The molecular structure of 3,5-dibromo-4-chloro-1H-indazole features:
3,5-Dibromo-4-chloro-1H-indazole can participate in various chemical reactions due to its halogen substituents:
The mechanism of action for compounds like 3,5-dibromo-4-chloro-1H-indazole often involves interaction with biological targets such as enzymes or receptors:
3,5-Dibromo-4-chloro-1H-indazole has several scientific uses:
The synthesis of 3,5-dibromo-4-chloro-1H-indazole (CAS: 887568-34-5) fundamentally relies on sequential electrophilic aromatic substitution (EAS) reactions directed by the inherent electronic properties of the indazole nucleus. The indazole ring system exhibits distinct regional electrophilicity, with the C3, C4, C5, C6, and C7 positions displaying varied reactivity toward halogenating agents. The proton at C3 is acidic and can be readily deprotonated, while C4-C7 positions undergo electrophilic substitution under controlled conditions, with C4 being particularly electron-deficient due to the adjacent pyrazole-type nitrogen [4].
A rational synthetic sequence typically begins with the monohalogenation of 1H-indazole at C3 using molecular bromine (Br₂) in acetic acid or chloroform, yielding 3-bromo-1H-indazole. Subsequent directed ortho-metalation (DoM) using n-butyllithium at low temperatures (-78°C) generates a C4-directed anion, which can be quenched with electrophiles like hexachloroethane to introduce chlorine at C4. Alternatively, regioselective bromination at C5 is achieved using bromine in the presence of Lewis acids (FeBr₃ or AlBr₃), leveraging the moderate ortho/para-directing effect of the indazole NH group [8]. For the 3,5,4-pattern, a protecting group strategy (e.g., N1-Boc protection) is often employed before the final bromination step to prevent N-halogenation or ring degradation [4] [9].
Table 1: Sequential Halogenation Strategy for 3,5-Dibromo-4-chloro-1H-indazole
Step | Target Position | Reagents/Conditions | Key Consideration |
---|---|---|---|
1 | C3 Bromination | Br₂, CH₃COOH, 0-5°C, 2h | Acidic proton abstraction facilitates substitution |
2 | C4 Chlorination | n-BuLi, Hexachloroethane, THF, -78°C | Directed ortho-metalation essential for C4 selectivity |
3 | C5 Bromination | Br₂, FeBr₃ (cat.), DCM, 25°C, 1h | N-protection often required to prevent side reactions |
The choice of halogenating agents profoundly impacts yield, regioselectivity, and functional group tolerance in the synthesis of polyhalogenated indazoles. Bromination reagents exhibit a reactivity hierarchy: molecular bromine (Br₂) > N-bromosuccinimide (NBS) > pyridinium tribromide, with solvent polarity critically modulating electrophilicity. For C5 bromination, Br₂ in dichloromethane (DCM) achieves >85% conversion but risks overbromination or ring oxidation, while NBS in dimethylformamide (DMF) offers milder conditions with superior selectivity for electron-rich positions [4] [10].
Chlorination presents greater challenges due to chlorine's lower electrophilicity compared to bromine. Sulfuryl chloride (SO₂Cl₂) generates Cl⁺ ions effective for C4 chlorination but promotes N-chlorination side products. Electron-deficient chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) demonstrate improved selectivity for aromatic chlorination over N-attack due to steric constraints. Copper(II) chloride (CuCl₂) in acetonitrile under oxygen atmosphere provides an oxidative chlorination pathway, particularly effective for installing chlorine at C4 following bromination at C3 and C5 [4] [7].
Table 2: Halogenation Reagent Performance in Indazole Functionalization
Reagent | Target Position | Solvent | Temp (°C) | Yield Range (%) | Advantages/Limitations |
---|---|---|---|---|---|
Br₂/FeBr₃ | C5 | DCM | 25 | 70-85 | High reactivity; risk of dibromide formation |
NBS | C5 | DMF | 80 | 65-75 | Improved selectivity; slower kinetics |
SO₂Cl₂ | C4 | CCl₄ | 0 | 50-60 | Over-chlorination issues; competes with N-chlorination |
DCDMH | C4 | CH₃CN | 70 | 75-82 | Better steric control; requires anhydrous conditions |
CuCl₂/O₂ | C4 | CH₃CN | 100 | 80-88 | Oxidative mechanism avoids N-halogenation |
Microwave irradiation revolutionizes the synthesis of halogenated indazoles by enabling rapid cyclization and halogenation steps with dramatic improvements in reaction efficiency. Conventional thermal methods for synthesizing 4,6-dibromo-1H-indazole require 6-12 hours with yields of 72-77%, while microwave protocols achieve completion in 10-15 minutes at 350-420 W with yields exceeding 80-94% [10]. The key innovation involves a one-pot, two-step process: microwave-assisted formation of hydrazones from salicylaldehyde derivatives, followed by in situ cyclodehydration under acidic conditions.
For 3,5-dibromo-4-chloro-1H-indazole, microwave optimization focuses on sequential halogen installation. Bromination at C3 and C5 proceeds efficiently using NBS in DMF under microwave irradiation (300 W, 100°C, 5 min per step), reducing typical reaction times from hours to minutes. Subsequent C4 chlorination employs DCDMH in acetonitrile at 150°C (400 W, 8 min), exploiting microwave-specific thermal superheating effects to overcome the kinetic barriers of aromatic chlorination. The combined approach enhances overall yield from ~65% (conventional) to 89% while minimizing polyhalogenated byproducts [10]. Energy consumption analysis reveals a 15-fold reduction in kWh/mol for microwave routes, aligning with green chemistry principles.
Achieving precise regiocontrol in 3,5-dibromo-4-chloro-1H-indazole synthesis confronts three primary challenges:
Ortho vs. Para Directing Conflicts: The indazole NH group exhibits weak ortho/para-directing behavior during electrophilic substitution, favoring C5/C7 bromination. However, steric congestion from adjacent substituents (e.g., bromine at C3) diminishes C4 reactivity. Computational studies (DFT) reveal a positive charge accumulation at C7 (+0.32 e) versus C5 (+0.28 e) and C4 (+0.19 e), explaining the preferential formation of 3,7-dibromo isomers without protective strategies [4] [8].
Steric Inhibition at C4: Chlorination at C4 is impeded by 1,3-allylic strain between substituents at C3 and C5. Kinetic studies show bromination at C5 reduces C4 electrophilicity by 40% compared to monosubstituted indazoles. N1-Protection with electron-withdrawing groups (e.g., -SO₂CH₃) partially mitigates this by flattening the ring conformation, increasing C4 accessibility [4].
Halogen Exchange and Redistribution: Simultaneous exposure to bromination and chlorination agents risks halogen scrambling via arenium ion intermediates. Stepwise protocols (Br→Cl sequence) with rigorous exclusion of Lewis acid catalysts prevent this. The orthogonal stability of C-Br vs. C-Cl bonds allows sequential functionalization—bromination precedes chlorination due to the higher bond dissociation energy of aryl bromides (≈81 kcal/mol) versus chlorides (≈78 kcal/mol) [7] [9].
Advanced strategies to overcome these issues include temporary silicon masking at C4 using tert-butyldimethylsilyl chloride before C3/C5 bromination, followed by desilylation/chlorination, and transition-metal-catalyzed C-H activation with Pd(0)/Cu(I) systems for late-stage chlorination.
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